Cysteinylglycine--hydrogen chloride (1/1)
Overview
Description
Cysteinylglycine–hydrogen chloride (1/1) is a dipeptide consisting of cysteine and glycine, combined with hydrogen chloride. This compound is an intermediate in the metabolism of glutathione, a crucial antioxidant in biological systems. It plays a significant role in various biochemical processes, including detoxification, protein synthesis, and cellular protection against oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cysteinylglycine–hydrogen chloride can be synthesized through the condensation of cysteine and glycine in the presence of hydrogen chloride. The reaction typically involves the following steps:
Condensation Reaction: Cysteine and glycine are dissolved in an aqueous solution.
Addition of Hydrogen Chloride: Hydrogen chloride gas is bubbled through the solution to facilitate the formation of the dipeptide.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain cysteinylglycine–hydrogen chloride in its pure form.
Industrial Production Methods
Industrial production of cysteinylglycine–hydrogen chloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cysteine and glycine are reacted in industrial reactors.
Controlled Addition of Hydrogen Chloride: Hydrogen chloride is carefully introduced to ensure complete reaction and high yield.
Purification and Quality Control: The product is purified using industrial-scale crystallization or chromatography techniques, followed by rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Cysteinylglycine–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of cystine or other disulfide-containing compounds.
Reduction: Regeneration of cysteinylglycine from its oxidized form.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cysteinylglycine–hydrogen chloride has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide chemistry.
Biology: Investigated for its role in cellular redox regulation and as a precursor in glutathione metabolism.
Medicine: Explored for its potential therapeutic effects in oxidative stress-related diseases and as a biomarker for certain metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic formulations for its antioxidant properties.
Mechanism of Action
Cysteinylglycine–hydrogen chloride exerts its effects primarily through its involvement in the glutathione metabolic pathway. It acts as an intermediate in the synthesis and degradation of glutathione, influencing cellular redox balance and detoxification processes. The compound interacts with various enzymes and molecular targets, including glutathione synthetase and glutathione reductase, to regulate the levels of reduced and oxidized glutathione within cells.
Comparison with Similar Compounds
Similar Compounds
Cysteine: A sulfur-containing amino acid involved in protein synthesis and detoxification.
Glycine: The simplest amino acid, playing a role in protein synthesis and neurotransmission.
Glutathione: A tripeptide consisting of glutamate, cysteine, and glycine, crucial for cellular antioxidant defense.
Uniqueness
Cysteinylglycine–hydrogen chloride is unique due to its specific role as an intermediate in glutathione metabolism. Unlike cysteine and glycine, which are individual amino acids, cysteinylglycine–hydrogen chloride combines the properties of both, making it a valuable compound in studying peptide chemistry and redox biology.
Properties
IUPAC Name |
2-[(2-amino-3-sulfanylpropanoyl)amino]acetic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S.ClH/c6-3(2-11)5(10)7-1-4(8)9;/h3,11H,1-2,6H2,(H,7,10)(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGERUFPYFACUBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)S.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639253 | |
Record name | Cysteinylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2601-47-0 | |
Record name | NSC319050 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cysteinylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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